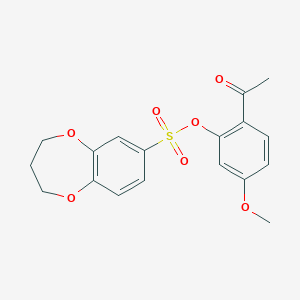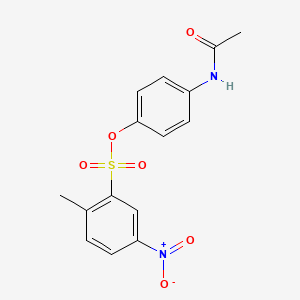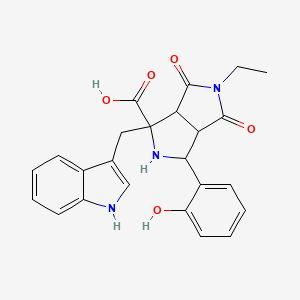![molecular formula C17H19F2N3O2S B7538071 N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine](/img/structure/B7538071.png)
N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine (referred to as "compound X" for brevity) is a novel chemical compound that has been the subject of scientific research in recent years. This compound has shown potential for use in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
作用機序
Compound X acts as a positive allosteric modulator of nicotinic acetylcholine receptors. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where acetylcholine binds. This results in an increase in the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in various physiological processes, including learning, memory, and reward.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that compound X enhances the activity of nicotinic acetylcholine receptors in a dose-dependent manner. In vivo studies have shown that compound X improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, compound X has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors. This makes it a useful tool compound for studying the role of these receptors in various physiological processes. However, one limitation of using compound X is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on compound X. One direction is the development of new drugs based on the structure of compound X for the treatment of various diseases. Another direction is the study of the role of nicotinic acetylcholine receptors in various physiological processes, such as addiction and pain. Additionally, the development of new methods for synthesizing and purifying compound X could improve its availability for research purposes.
合成法
Compound X is synthesized through a multi-step process that involves the use of various reagents and reaction conditions. The synthesis typically starts with the reaction of 2,4-difluorobenzyl chloride with N-methyl-1-pyrrolidineamine to form an intermediate compound. This intermediate is then reacted with pyridine-2-sulfonyl chloride to yield compound X. The final product is purified through various techniques, such as column chromatography and recrystallization.
科学的研究の応用
Compound X has been the subject of scientific research in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, compound X has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, compound X has been used as a tool compound to study the mechanism of action of various drugs. In neuroscience, compound X has been used to study the role of certain receptors in the brain, such as the nicotinic acetylcholine receptors.
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c1-21(12-13-4-5-14(18)10-16(13)19)17-7-6-15(11-20-17)25(23,24)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLGFNOXBRBOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)F)C2=NC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)





![2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7538048.png)
![Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)
![N-[(2,4-difluorophenyl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7538067.png)
![N-(4-fluorophenyl)-2-[[2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7538075.png)